molecular formula C10H7FO2 B1463869 3-Fluoro-5-(furan-2-YL)phenol CAS No. 1261996-61-5

3-Fluoro-5-(furan-2-YL)phenol

Cat. No.: B1463869
CAS No.: 1261996-61-5
M. Wt: 178.16 g/mol
InChI Key: JIDOHQUFVYZIQR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(furan-2-YL)phenol is a chemical compound with the molecular formula C10H7FO2 . It has a molecular weight of 178.16 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied in the synthesis of compounds like this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FO2/c11-8-4-7 (5-9 (12)6-8)10-2-1-3-13-10/h1-6,12H . This indicates the presence of a phenol group (hydroxybenzene), a fluoro group, and a furan ring in the molecule .


Physical and Chemical Properties Analysis

This compound is stored at refrigerated temperatures . More specific physical and chemical properties such as melting point, boiling point, and density were not found .

Scientific Research Applications

Fluorinated Compounds in Research

Fluorinated compounds are pivotal in the development of pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom. The incorporation of fluorine can enhance the biological activity, metabolic stability, and membrane permeability of molecules. For instance, fluorine's small size and high electronegativity can significantly alter the binding affinity of bioactive molecules towards their targets, making fluorinated compounds valuable in drug design and development (Hird, 2007).

Safety and Hazards

3-Fluoro-5-(furan-2-YL)phenol should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this compound .

Future Directions

While specific future directions for 3-Fluoro-5-(furan-2-YL)phenol were not found, it’s worth noting that furan-based compounds have been explored in various fields of research . The potential applications of this compound could be further explored in future studies.

Properties

IUPAC Name

3-fluoro-5-(furan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDOHQUFVYZIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684076
Record name 3-Fluoro-5-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-61-5
Record name 3-Fluoro-5-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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